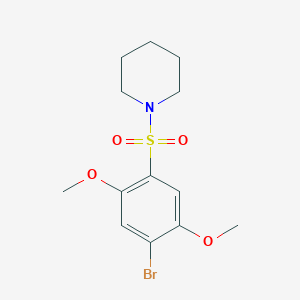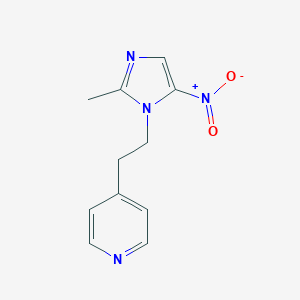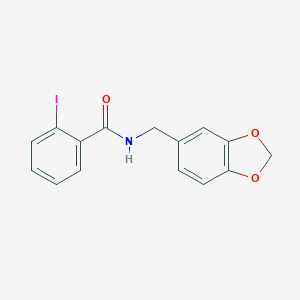![molecular formula C18H21FN2O2S B225847 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
Mécanisme D'action
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine works by inhibiting various enzymes and signaling pathways in the body. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to modulate the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which can improve mood and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its relatively low cost and high purity. However, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several potential future directions for research. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could be studied for its potential use in treating other inflammatory conditions such as asthma and inflammatory bowel disease. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could be studied for its potential use in treating other mood disorders such as bipolar disorder and schizophrenia. Additionally, further research could be conducted to optimize the synthesis method of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine and improve its solubility and toxicity profile.
Conclusion
In conclusion, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has shown potential for use in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine in various diseases and to optimize its use in lab experiments.
Méthodes De Synthèse
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 1-(2,4-dimethylphenyl)piperazine, followed by the reaction with sulfonyl chloride. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been studied for its potential use in treating depression and anxiety.
Propriétés
Nom du produit |
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine |
|---|---|
Formule moléculaire |
C18H21FN2O2S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-8-18(15(2)13-14)24(22,23)21-11-9-20(10-12-21)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
IWWKVDQDLGPZNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















